4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine
Overview
Description
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features two aromatic rings substituted with bromine and chlorine atoms, respectively, attached to a piperidine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in the study of receptor-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine in the presence of a reducing agent to form the corresponding imine. This imine is then reduced to the piperidine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aromatic rings or the piperidine ring.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine would depend on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-4-(4-fluorophenyl)piperidine
- 4-(4-Chlorophenyl)-4-(4-methylphenyl)piperidine
- 4-(4-Bromophenyl)-4-(4-nitrophenyl)piperidine
Uniqueness
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine is unique due to the specific combination of bromine and chlorine substituents on the aromatic rings. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEHLWUVHGJFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678258 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-01-2 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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